{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is a complex organoboron compound It features a boronic acid group attached to a bithiophene core, which is further substituted with diphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bithiophene core: This can be achieved through a coupling reaction between two thiophene units.
Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups using appropriate reagents and catalysts.
Attachment of the boronic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the bithiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups to the diphenylamino moieties .
Scientific Research Applications
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diol-containing molecules, making it useful in sensing and separation applications. Additionally, the diphenylamino groups can participate in electron transfer processes, contributing to the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a single phenyl ring.
(3,5-Diphenylphenyl)boronic acid: Similar in structure but lacks the bithiophene core.
2,2’-Bithiophene-5-boronic acid pinacol ester: Contains a bithiophene core but different substituents
Uniqueness
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is unique due to its combination of a bithiophene core and diphenylamino groups, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Properties
CAS No. |
651329-39-4 |
---|---|
Molecular Formula |
C38H29BN2O2S2 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
[5-[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C38H29BN2O2S2/c42-39(43)38-24-23-37(45-38)36-22-21-35(44-36)28-25-33(40(29-13-5-1-6-14-29)30-15-7-2-8-16-30)27-34(26-28)41(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-27,42-43H |
InChI Key |
IWTMEUYYRQOKFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.